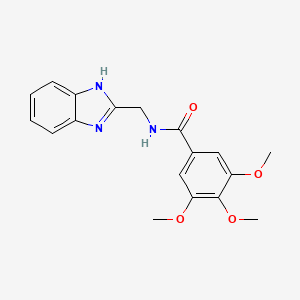![molecular formula C13H12N4OS B11697638 N'-[(E)-pyridin-4-ylmethylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B11697638.png)
N'-[(E)-pyridin-4-ylmethylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(PYRIDIN-2-YLSULFANYL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with significant potential in various scientific fields. This compound features a pyridine ring, a sulfanyl group, and an acetohydrazide moiety, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(PYRIDIN-2-YLSULFANYL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves the reaction of pyridine-2-thiol with acetohydrazide under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(PYRIDIN-2-YLSULFANYL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The pyridine rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(PYRIDIN-2-YLSULFANYL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(PYRIDIN-2-YLSULFANYL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl and hydrazide groups play crucial roles in these interactions, facilitating the formation of stable complexes with the target molecules. This can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(PYRIDIN-2-YLSULFANYL)ACETOHYDRAZIDE: Lacks the methylene bridge and the second pyridine ring.
2-(PYRIDIN-4-YLSULFANYL)ACETOHYDRAZIDE: Similar structure but with the sulfanyl group attached to the 4-position of the pyridine ring.
Uniqueness
2-(PYRIDIN-2-YLSULFANYL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE is unique due to its combination of functional groups and structural features. The presence of both pyridine rings and the methylene bridge enhances its reactivity and potential for diverse applications. This compound’s ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable tool in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C13H12N4OS |
|---|---|
Peso molecular |
272.33 g/mol |
Nombre IUPAC |
N-[(E)-pyridin-4-ylmethylideneamino]-2-pyridin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C13H12N4OS/c18-12(10-19-13-3-1-2-6-15-13)17-16-9-11-4-7-14-8-5-11/h1-9H,10H2,(H,17,18)/b16-9+ |
Clave InChI |
LGSMRCASRQMAPO-CXUHLZMHSA-N |
SMILES isomérico |
C1=CC=NC(=C1)SCC(=O)N/N=C/C2=CC=NC=C2 |
SMILES canónico |
C1=CC=NC(=C1)SCC(=O)NN=CC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B11697559.png)
![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11697560.png)
![(2Z,5Z)-5-[4-(benzyloxy)-3,5-diiodobenzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11697562.png)
![N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11697566.png)

![N'-[(3Z)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B11697572.png)
![2,4-dichloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11697580.png)

![N-(2-Chlorophenyl)-3-{5-[(5E)-3-{2-[(2-chlorophenyl)carbamoyl]ethyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL}propanamide](/img/structure/B11697595.png)
![N-benzyl-2-[(2E)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzamide](/img/structure/B11697603.png)
![N-(3-chloro-4-fluorophenyl)-3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11697615.png)
![3-[(2E)-2-(cyclohex-3-en-1-ylmethylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11697616.png)
![(4E)-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697631.png)
![2-(4,5-dinitro-1H-imidazol-1-yl)-N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]acetamide](/img/structure/B11697633.png)
